3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
3-(furan-2-yl)-1-methyl-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C9H7F3N2O/c1-14-8(9(10,11)12)5-6(13-14)7-3-2-4-15-7/h2-5H,1H3 |
InChI Key |
ZFSAILNPAQQSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CO2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions Using Hydrazine Derivatives
A widely employed method involves cyclization reactions between hydrazine derivatives and carbonyl-containing precursors. For instance, 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole can be synthesized via the reaction of furan-2-carbaldehyde derivatives with methyl hydrazine in the presence of trifluoroacetic acid (TFA) as a catalyst . The mechanism proceeds through hydrazone formation, followed by cyclization to yield the pyrazole core. Key steps include:
-
Hydrazone Formation :
Furan-2-carbaldehyde reacts with methyl hydrazine to form a hydrazone intermediate. -
Cyclization :
The hydrazone undergoes intramolecular cyclization under acidic conditions, facilitated by TFA, to generate the pyrazole ring. -
Trifluoromethylation :
Introduction of the trifluoromethyl group is achieved using trifluoroacetic anhydride (TFAA) or via electrophilic fluorination .
Optimization Data :
-
Regioselectivity : Controlled by steric and electronic effects of substituents; the trifluoromethyl group preferentially occupies the 5-position due to its electron-withdrawing nature .
-
Purification : Silica gel chromatography (eluent: 30% ethyl acetate/hexane) .
(3 + 2)-Cycloaddition with Nitrile Imines
A regioselective approach involves (3 + 2)-cycloaddition between nitrile imines and chalcone derivatives. This method, reported by Wang et al., uses trifluoroacetonitrile-derived nitrile imines and furan-containing dipolarophiles . The process includes:
-
Nitrile Imine Generation :
Hydrazonoyl bromides are treated with base to generate nitrile imines in situ. -
Cycloaddition :
Reaction with chalcones (e.g., 1-(furan-2-yl)-3-(trifluoromethyl)prop-2-en-1-one) forms pyrazoline intermediates. -
Oxidative Aromatization :
Pyrazolines are oxidized using MnO₂ in hexane at 60°C to yield the final pyrazole .
Key Advantages :
Representative Data :
| Starting Material | Catalyst | Temperature | Yield |
|---|---|---|---|
| 1-(Furan-2-yl)chalcone | MnO₂ | 60°C | 90% |
| Trifluoroacetonitrile derivative | Base | RT | 85% |
One-Pot Multistep Synthesis
A one-pot protocol developed by Enamine integrates Sonogashira coupling, desilylation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This method is ideal for introducing diverse substituents:
-
Sonogashira Coupling :
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole reacts with ethynylfuran under Pd catalysis. -
Desilylation :
Removal of trimethylsilyl (TMS) groups using tetrabutylammonium fluoride (TBAF). -
CuAAC :
Reaction with azides forms triazole-linked derivatives, though this step is optional for functionalization .
Performance Metrics :
Continuous Flow Synthesis
Flow chemistry enhances reproducibility and safety for large-scale production. A multistep continuous flow system reported by RSC Advances combines:
-
Hydrazine Addition :
Methyl hydrazine is introduced to a trifluoromethyl ketone stream at 10°C . -
Cyclization :
The mixture flows through a heated reactor (80°C) to complete pyrazole formation. -
In-Line Purification :
Integrated silica gel columns isolate the product with 40–48% yield .
Advantages :
Bromination and Functionalization
Post-synthetic modification enables diversification. For example, bromination at the 4-position using N-bromosuccinimide (NBS) under mild conditions (CH₂Cl₂, 0°C) provides a versatile intermediate . Subsequent Suzuki-Miyaura coupling or lithiation introduces aryl or boron groups, respectively .
Case Study :
-
4-Bromo Derivative Synthesis :
-
Lithiation :
Regioisomeric Separation Techniques
Regioisomeric mixtures (e.g., 3- vs. 5-trifluoromethyl isomers) are separable via fractional distillation under reduced pressure. Boiling point differences (Δbp ≈ 15°C at 10 mmHg) allow efficient isolation .
Separation Data :
| Isomer | Boiling Point (10 mmHg) | Purity After Separation |
|---|---|---|
| 3-Trifluoromethyl isomer | 112°C | >98% |
| 5-Trifluoromethyl isomer | 127°C | >97% |
Emerging Catalytic Methods
Recent advances include silver oxide-catalyzed oxidative cyclization of diaza-dienes and α-keto acids . This method achieves 86% yield under mild conditions (CH₃CN/H₂O, 90°C) and is compatible with electron-deficient substrates .
Mechanistic Insight :
-
Diaza-Diene Activation :
Silver oxide promotes imine formation. -
Cyclization : α-Keto acid decarboxylation drives pyrazole ring closure.
Chemical Reactions Analysis
Silver-Catalyzed [3+2] Cycloaddition Reactions
The trifluoromethyl group facilitates regioselective cycloadditions. A silver-catalyzed reaction with dicyanoalkenes produces pyrazole-carbonitrile hybrids (e.g., 5-CF3-pyrazole-3-carbonitrile) via a [3+2] mechanism .
Key Steps :
-
Formation of a silver-trifluorodiazoethylide intermediate.
-
Cycloaddition with dicyanoalkenes to form pyrazoline intermediates.
-
Base-promoted elimination of cyanide to yield aromatic pyrazoles.
Mechanistic Evidence :
-
Deuterium labeling confirmed the intermediacy of pyrazoline species.
-
Silver coordination with cyano groups enhances electrophilicity at the α-carbon of dicyanoalkenes .
Sonogashira Cross-Coupling and CuAAC Reactions
The pyrazole’s 4-position undergoes Sonogashira coupling with terminal alkynes, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids .
Optimized Conditions :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | 72 |
| Base | CsF (3 equiv) | – |
| Temperature | 80°C | – |
| Reaction Time | 24 hours | – |
Applications :
Functionalization via Lithiation
The methyl group at N1 undergoes directed lithiation, enabling the introduction of diverse functional groups :
| Reagent | Product | Application |
|---|---|---|
| DMF | Aldehyde | Building block for drug design |
| B₂Pin₂ | Boron pinacolate | Suzuki-Miyaura coupling |
| SO₂Cl₂ | Sulfonyl chloride | Agrochemical intermediates |
Regioselectivity :
-
Lithiation occurs selectively at the 3-position due to the electron-withdrawing effect of the trifluoromethyl group .
Oxidation and Reduction Reactions
The furan ring and pyrazole core participate in redox transformations:
-
Furan oxidation : Forms furanones using KMnO₄ or other oxidants (e.g., for bioactive intermediates) .
-
Pyrazole reduction : LiAlH₄ reduces the pyrazole’s C=N bonds, yielding dihydro derivatives .
Biological Relevance :
Amidation and Carboxamide Formation
The carboxylate group (if present) reacts with amines to form carboxamides with pharmacological potential :
Example :
-
N-(Substituted pyridin-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives show EC₅₀ values as low as 1.5 μg/mL against Fusarium oxysporum .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient pyrazole ring undergoes EAS at the 4-position:
| Electrophile | Product | Conditions |
|---|---|---|
| HNO₃/H₂SO₄ | Nitro derivative | 0–5°C, 2 hours |
| Br₂/FeBr₃ | Bromo derivative | RT, 1 hour |
Impact of CF₃ :
-
The trifluoromethyl group deactivates the ring, directing substituents to meta positions relative to itself .
Biological Activity-Driven Modifications
Derivatives are tailored for specific targets:
-
Anti-inflammatory : Introduction of N-aryl groups improves COX-2 inhibition (IC₅₀ = 6.9 μg/mL for select compounds) .
-
Antifungal : Triazole hybrids disrupt succinate dehydrogenase (SDH), with docking studies confirming π–π interactions with Arg59 .
Table 1: Sonogashira Coupling Optimization
| Entry | CsF (equiv) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5 | 3 | 80 | 24 | 72 |
| 6 | 3 | 80 | 24 | 64 |
Table 2: Bioactivity of Carboxamide Derivatives
| Compound | Target Fungus | EC₅₀ (μg/mL) |
|---|---|---|
| 7a | Gibberella zeae | 1.8 |
| 7c | Fusarium oxysporum | 1.5 |
| 7f | Phytophthora infestans | 6.8 |
Scientific Research Applications
3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Compound A : 4-[3-(Trifluoromethyl)-5-(furan-2-yl)-1H-pyrazol-1-yl]phenol (CAS: 1620743-13-6)
- Structure: Differs by a phenolic hydroxyl group at position 1 instead of a methyl group.
Compound B : 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 99498-65-4)
- Structure : Replaces the furan-2-yl group with a phenyl ring at position 3.
Compound C : 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
- Structure : Features a halogenated aryl group (Cl, F) at position 3.
- However, it also raises environmental toxicity concerns (classified as hazardous: R50-53) .
Compound D : 5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13f)
- Structure : Contains a hydrazinylidene-ethyl substituent at position 4.
Physicochemical Properties
Reactivity and Functionalization Potential
- Target Compound : The furan-2-yl group enables electrophilic substitution at the oxygen-adjacent position, while the trifluoromethyl group stabilizes adjacent charges for nucleophilic attacks .
- Compound B : The phenyl group undergoes directed ortho-metalation (DoM), allowing regioselective functionalization at position 4 .
- Compound C : Halogenated aryl groups facilitate Pd-catalyzed cross-coupling (e.g., Suzuki, Stille) for further derivatization .
Biological Activity
3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and potential anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : Approximately 217.15 g/mol
- IUPAC Name : 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole.
- Mechanism of Action : The compound exhibits selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
| Compound | COX-2 IC (µM) | Selectivity Index |
|---|---|---|
| 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole | 0.034 | 344.56 |
| Celecoxib | 0.051 | - |
Studies indicated that this compound has a favorable safety profile, with minimal gastrointestinal toxicity compared to traditional NSAIDs like celecoxib .
Analgesic Activity
In vivo studies have demonstrated that this pyrazole derivative possesses significant analgesic effects.
- Study Findings : In a carrageenan-induced paw edema model, the compound showed a percentage inhibition comparable to that of standard analgesics.
| Compound | Analgesic Activity (%) | Reference Drug |
|---|---|---|
| 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole | 50.7 | Indomethacin |
The analgesic effect was attributed to its ability to modulate pain pathways through COX inhibition .
Anticancer Potential
Emerging research suggests that pyrazole derivatives may also exhibit anticancer properties.
- Mechanism : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
| Cell Line | IC (µM) | Effect |
|---|---|---|
| HeLa (cervical) | 15.6 | Apoptosis induction |
| MCF7 (breast) | 12.4 | Cell cycle arrest |
These findings highlight the potential for further development of 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole as an anticancer agent .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Inflammation : A study involving rat models demonstrated that treatment with the compound significantly reduced edema compared to control groups, suggesting potent anti-inflammatory effects.
- Toxicity Assessment : Acute toxicity studies indicated an LD greater than 2000 mg/kg, suggesting a favorable safety profile for therapeutic use .
Q & A
Q. What are the optimal synthetic routes for 3-(furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, and how can competing byproducts be minimized?
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or enaminones. For trifluoromethyl-substituted pyrazoles, a multi-step approach using boron trifluoride etherate in THF and nitrite esters for diazonium salt formation is effective . To minimize byproducts, temperature control (–20°C) and stoichiometric precision (3:1 molar ratio of nitrite to pyrazole amine) are critical. Competing pathways, such as over-alkylation at N1, can be suppressed by pre-protecting the furan moiety with methyl groups .
Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?
- NMR : and NMR are essential for confirming substitution patterns. The trifluoromethyl group shows a distinct triplet at δ –60 to –65 ppm in NMR, while furan protons appear as doublets between δ 6.2–7.5 ppm .
- IR : Stretching vibrations for C=O (if present) at 1700–1750 cm and C-F at 1100–1250 cm help verify functional groups .
- Mass Spectrometry : High-resolution ESI-MS can differentiate between isotopic clusters of trifluoromethyl (CF) and competing substituents .
Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are recommended?
Polar aprotic solvents (e.g., DMSO, THF) enhance solubility due to the compound’s aromatic and electron-withdrawing CF group. Stability assays show degradation <5% in anhydrous DMSO at –20°C over 6 months. Avoid aqueous buffers (pH >7), as hydrolysis of the furan ring may occur .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Discrepancies often arise from metabolic instability or protein binding. For example, replacing benzamidine P1 ligands with benzylamine analogs improves oral bioavailability while retaining factor Xa inhibition (K < 1 nM) . Use microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots and modify substituents (e.g., fluorination at C4) to enhance half-life .
Q. How can computational modeling predict the compound’s binding affinity to enzymes like factor Xa or dihydroorotate dehydrogenase (DHODH)?
Docking studies using PyMOL or AutoDock Vina with X-ray crystal structures (PDB: 1FJS for DHODH) reveal key interactions:
Q. What environmental hazards are associated with this compound, and how can lab waste be managed responsibly?
The compound is classified under EU Regulation 1272/2008 as Aquatic Chronic 1 (H410) due to trifluoromethyl persistence. Neutralize lab waste with activated charcoal (1 g per 10 mg compound) followed by incineration at >800°C to avoid fluorinated byproducts .
Q. How does substitution at the pyrazole N1 position (e.g., methyl vs. aryl groups) influence electronic properties and reactivity?
Methyl groups at N1 increase electron density at C3/C5 via inductive effects, enhancing electrophilic substitution at C4. Aryl substituents (e.g., 4-fluorophenyl) reduce reactivity due to steric hindrance. DFT calculations (B3LYP/6-31G*) show a 15% decrease in HOMO-LUMO gap with methyl vs. aryl groups, correlating with higher electrophilicity .
Q. What methodologies validate the compound’s selectivity for target enzymes over structurally similar off-targets (e.g., thrombin vs. factor Xa)?
- Kinetic Assays : Measure K values under pseudo-first-order conditions. For example, factor Xa inhibition (K = 13 pM) vs. thrombin (K > 1 µM) confirms >10,000-fold selectivity .
- Crystallography : Co-crystallization with off-targets (e.g., trypsin) identifies non-complementary steric clashes (e.g., CF vs. S2 pocket) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
